molecular formula C10H20ClNO4 B12415414 Propionyl-D5-L-carnitine hcl

Propionyl-D5-L-carnitine hcl

Cat. No.: B12415414
M. Wt: 258.75 g/mol
InChI Key: KTFMPDDJYRFWQE-VTSGJSMDSA-N
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Description

Levocarnitine propionate-d5 (hydrochloride) is a deuterium-labeled derivative of levocarnitine propionate hydrochloride. This compound is used primarily in scientific research to study various physiological and pharmacological processes. Levocarnitine itself is a quaternary ammonium compound involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation, which is crucial for energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

Levocarnitine propionate-d5 (hydrochloride) is synthesized by incorporating deuterium, a stable isotope of hydrogen, into levocarnitine propionate hydrochloride. The synthesis involves the reaction of levocarnitine with propionic acid in the presence of deuterium oxide (D2O) to replace hydrogen atoms with deuterium. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of levocarnitine propionate-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

Levocarnitine propionate-d5 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various carnitine derivatives, which are studied for their physiological and pharmacological properties .

Scientific Research Applications

Levocarnitine propionate-d5 (hydrochloride) has a wide range of scientific research applications:

    Chemistry: Used as a tracer in metabolic studies to understand the biochemical pathways involving carnitine.

    Biology: Helps in studying the role of carnitine in cellular energy production and metabolism.

    Medicine: Investigated for its potential therapeutic effects in conditions like renal dysfunction, congestive heart failure, and intermittent claudication.

    Industry: Used in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

Levocarnitine propionate-d5 (hydrochloride) functions by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The deuterium labeling allows researchers to track the metabolic fate of the compound and understand its pharmacokinetics and pharmacodynamics. The primary molecular targets include carnitine transporters and enzymes involved in fatty acid metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Levocarnitine propionate-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make the compound more stable and allow for precise tracking in metabolic studies, offering insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C10H20ClNO4

Molecular Weight

258.75 g/mol

IUPAC Name

[(2R)-3-carboxy-2-(2,2,3,3,3-pentadeuteriopropanoyloxy)propyl]-trimethylazanium;chloride

InChI

InChI=1S/C10H19NO4.ClH/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4;/h8H,5-7H2,1-4H3;1H/t8-;/m1./s1/i1D3,5D2;

InChI Key

KTFMPDDJYRFWQE-VTSGJSMDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]

Canonical SMILES

CCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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